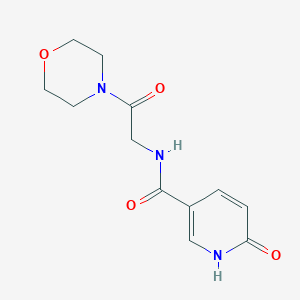
3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate, also known as CPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a class of enzymes known as protein kinases, which play an important role in many cellular processes. In
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Amine-induced Lossen Rearrangements : The compound is involved in reactions with amines, such as ammonia and aniline, yielding mixtures of various ureido compounds (VanVerst, Bell, & Bauer, 1979).
- Synthesis of Ureido Benzenesulfonamides : In the context of synthesizing new ureido benzenesulfonamides, these compounds play a critical role, especially in forming structures with anti-cancer potential (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
- Creation of Various Ureido-Sulfonyl Chlorides : Different types of ureido-benzenesulfonyl chlorides are synthesized, showcasing the compound's versatility in organic synthesis (Akhtar, Badami, Cremlyn, & Goulding, 1977).
Biological and Pharmacological Applications
- Anticonvulsant Activity : Certain derivatives of this compound, such as N-Phenyl-N'-pyridylureas, have shown potential in anticonvulsant activity, illustrating its relevance in pharmacological research (Camerman, Hempel, Mastropaolo, & Camerman, 2006).
- Antimicrobial Activity : Some derivatives, like N-pyridin-3-yl-benzenesulfonamide, have demonstrated significant antimicrobial properties against various bacteria (Ijuomah, Ike, & Obi, 2022).
Structural and Mechanistic Studies
- Crystal Structure Analysis : The structure of related compounds, such as 4-[N-(2-Chloro-6-methylphenyl)ureido]pyridinium chloride, has been analyzed, providing insights into the stereochemical features that might be common across similar molecules (Camerman et al., 2006).
Propriétés
IUPAC Name |
3-chloro-4-(pyridin-1-ium-3-ylcarbamoylamino)benzenesulfonyl chloride;hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-10-6-9(21(14,19)20)3-4-11(10)17-12(18)16-8-2-1-5-15-7-8;1-5(2,3)4/h1-7H,(H2,16,17,18);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPWQLABXYKPEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[NH+]=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


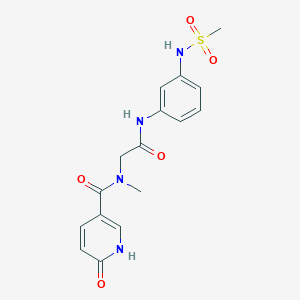
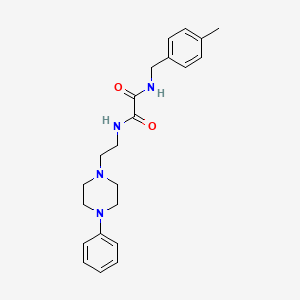
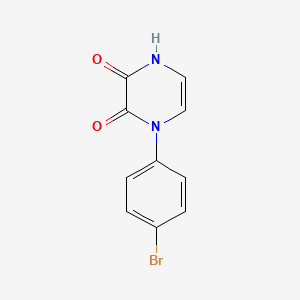


![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)
![3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2413822.png)

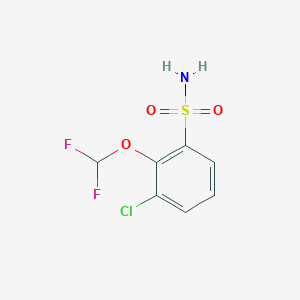
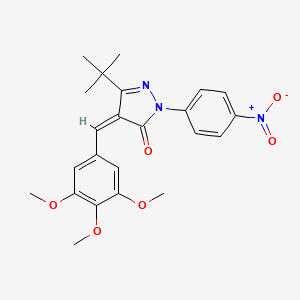
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2413830.png)
![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)
